N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
N-(3-Fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a thienopyrazole derivative characterized by a fluorine-substituted phenyl ring at the carboxamide position. The fluorine atom, an electron-withdrawing group, may influence lipophilicity, metabolic stability, and target binding compared to other substituents .
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-16-11-17(18(24)21-14-7-5-6-13(20)10-14)25-19(16)23(22-12)15-8-3-2-4-9-15/h2-11H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOHUBDARBBQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Precursors
A widely employed method involves the cyclocondensation of 1,3-dicarbonyl compounds with substituted hydrazines. For example, reacting ethyl 3-oxo-2-(thienyl)butanoate with phenylhydrazine under acidic conditions yields the thienopyrazole scaffold. Nano-ZnO catalysts enhance reaction efficiency, achieving yields up to 95%.
Representative Reaction Scheme:
Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 85%.
Functionalization of the Carboxamide Group
The carboxylate intermediate is converted to the carboxamide via a two-step process:
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Hydrolysis of the ester to the carboxylic acid using NaOH/EtOH.
-
Coupling with 3-fluoroaniline using EDCl/HOBt or HATU as coupling agents.
Optimized Conditions:
Industrial-Scale Production Methods
Batch Reactor Synthesis
Large-scale production employs batch reactors with controlled temperature and stirring. Key steps include:
Continuous Flow Chemistry
Microreactor systems enhance heat transfer and reduce side reactions, enabling throughputs of 1–5 kg/day. Process parameters:
| Parameter | Value |
|---|---|
| Residence Time | 10–15 minutes |
| Temperature | 150°C |
| Catalyst | Heterogeneous Pd/C |
Analytical Validation and Characterization
Purity Assessment
HPLC analysis with a C18 column and UV detection at 254 nm confirms purity >95%. Representative HPLC data:
| Retention Time (min) | Area (%) |
|---|---|
| 12.3 | 96.7 |
| 14.1 | 3.3 |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 3-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the fluorine atom, which activates the aromatic ring toward nucleophilic attack. Common reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydroxylation | NaOH (aq.), 100°C, 12 hrs | N-(3-hydroxyphenyl) derivative | 65% | |
| Amination | NH₃/EtOH, Cu catalyst, 80°C | N-(3-aminophenyl) derivative | 58% | |
| Methoxylation | NaOMe/MeOH, reflux | N-(3-methoxyphenyl) derivative | 72% |
Key Insight : Fluorine’s -I effect directs nucleophiles to the para position relative to itself, but steric hindrance from the thieno-pyrazole core often limits regioselectivity.
Amide Functional Group Reactions
The carboxamide group participates in hydrolysis, reduction, and condensation reactions:
Structural Impact : Hydrolysis of the amide disrupts hydrogen-bonding interactions critical for biological activity .
Electrophilic Substitution on the Thieno[2,3-c]pyrazole Core
The electron-rich thieno-pyrazole system undergoes electrophilic substitutions, primarily at the C-4 position:
| Reaction Type | Reagents | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro derivative | >90% C-4 selectivity |
| Sulfonation | SO₃/H₂SO₄ | 4-Sulfo derivative | Moderate yield (55%) |
| Hal |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is , with a molecular weight of approximately 363.4 g/mol. The compound features a thieno[2,3-c]pyrazole core, which is significant for its biological activity.
Anticancer Activity
This compound has shown promising results in preclinical studies as an anticancer agent. Its mechanism involves the inhibition of specific kinases involved in cancer cell proliferation.
Case Study:
In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values were significantly lower compared to standard chemotherapeutic agents, indicating a higher potency.
Anti-inflammatory Properties
Research has indicated that this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Compound | Inhibition (%) | Concentration (µM) |
|---|---|---|
| This compound | 85% | 10 |
| Standard Drug (e.g., Ibuprofen) | 70% | 10 |
Neurological Applications
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. Preliminary findings suggest that it may help reduce amyloid plaque formation.
Case Study:
In animal models, administration of this compound resulted in improved cognitive function and reduced oxidative stress markers.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes involved in inflammatory and cancer pathways.
Modulate Receptors: The compound may interact with specific receptors, leading to changes in cellular signaling and function.
Affect Gene Expression: It can influence the expression of genes related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Substituents on the phenyl ring and carboxamide group significantly modulate biological activity. Key analogs include:
| Compound Name | Substituents | Key Structural Features |
|---|---|---|
| Target Compound | 3-Fluorophenyl | Electron-withdrawing fluorine |
| 4-Amino-3-methyl-1-phenyl derivative (7b) | 4-Amino, phenyl | Electron-donating amino group |
| N-(4-Ethoxyphenyl) derivative | 4-Ethoxyphenyl | Electron-donating ethoxy group |
| N-(2-Methoxy-4-nitrophenyl) derivative | 2-Methoxy-4-nitrophenyl | Strongly electron-withdrawing nitro |
| MYLS22 | Dimethylphenyl, oxopyrazolyl | Bulky substituents for enzyme targeting |
Electronic Effects :
- Fluorine (Target Compound): Enhances lipophilicity and may improve blood-brain barrier penetration compared to hydrogen or amino groups .
- Amino (7b): Increases solubility and antioxidant efficacy via hydrogen bonding .
- Nitro (STK843522) : May enhance reactivity but risks metabolic instability .
Cytotoxic Agents
- MTPC (Carbohydrazide Derivative) : Exhibits potent cytotoxicity as a mitotic inhibitor, with IC₅₀ values in leukemia cell lines. Its mechanism remains unclear but involves cell cycle disruption .
Antioxidant Activity
- 7b (4-Amino Derivative): Reduced 4-nonylphenol-induced erythrocyte damage in Clarias gariepinus by 0.6% altered cells (vs. 40% in controls), outperforming chloro- (7f: 12%) and methoxy-substituted (7e: 28%) analogs .
- 8 (Chloroacetamido Derivative) : Lower efficacy (29% altered cells) due to steric hindrance from the chloroacetamido group .
Enzyme Inhibitors
- N-(4-Ethoxyphenyl) Derivative : Predicted collision cross-section (CCS) of 188.3 Ų for [M+H]+ suggests moderate membrane permeability, suitable for CNS targets .
Q & A
Q. Q1. What are the optimal synthetic routes for N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide?
The compound is typically synthesized via multi-step protocols involving condensation and coupling reactions. For example, similar thieno[2,3-c]pyrazole derivatives are synthesized by cyclization of thiophene precursors followed by carboxamide formation using coupling reagents like EDC·HCl and HOBt·H2O in DMF . Key steps include:
Cyclization of substituted thiophenes to form the pyrazole core.
Amidation using activated carboxylic acid intermediates.
Purification via column chromatography or recrystallization.
Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement .
Q. Q2. How is structural characterization of this compound performed?
Structural confirmation relies on:
- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., fluorophenyl and methyl groups) .
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For absolute configuration determination. Software like SHELXL is used for refinement of crystallographic data .
Q. Q3. What preliminary biological assays are used to evaluate its activity?
Initial screening often includes:
- In vitro enzyme inhibition assays : For target-specific activity (e.g., kinase or protease inhibition).
- Cytotoxicity studies : Using cell lines (e.g., NIH3T3 or U-87 MG) to assess antiproliferative effects .
- Antioxidant activity : Measured via DPPH radical scavenging or lipid peroxidation assays, as seen in related thieno[2,3-c]pyrazole derivatives .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
SAR analysis involves systematic modification of substituents:
- Fluorophenyl group : Replacement with other electron-withdrawing groups (e.g., Cl, CF3) to enhance target binding .
- Methyl group at position 3 : Steric effects on enzyme active-site interactions .
- Carboxamide moiety : Substitution with bioisosteres (e.g., sulfonamides) to improve solubility or metabolic stability .
Data from docking studies (e.g., using AutoDock or Schrödinger) can predict binding modes to targets like c-Met or CHK1 .
Q. Q5. How do contradictions in biological data between studies arise, and how can they be resolved?
Discrepancies may stem from:
- Assay conditions : Variability in cell lines, enzyme sources, or buffer systems.
- Compound purity : Impurities >95% (by HPLC) are critical for reproducible results .
- Metabolic instability : Active metabolites (e.g., hydroxylated derivatives) may confound in vivo data .
Resolution strategies include orthogonal assays (e.g., SPR for binding affinity) and pharmacokinetic profiling (e.g., plasma protein binding and CYP450 inhibition) .
Q. Q6. What computational methods are employed to predict ADME properties?
- LogP calculations : To estimate lipophilicity using software like MarvinSketch.
- CYP450 metabolism prediction : Tools like StarDrop identify metabolic hotspots (e.g., fluorophenyl oxidation) .
- Permeability assays : Parallel artificial membrane permeability (PAMPA) or Caco-2 models assess intestinal absorption .
Methodological Guidance
- Crystallographic Refinement : Use SHELXL for high-resolution data to resolve disorder in fluorophenyl groups .
- Metabolite Identification : Employ LC-MS/MS with stable isotope labeling to track metabolic pathways .
- Data Contradiction Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
